2-Bromo-3-chloroaniline
Overview
Description
2-Bromo-3-chloroaniline is a compound that has been explored in various chemical syntheses and characterizations. It's a derivative of aniline where bromine and chlorine are substituted in the benzene ring.
Synthesis Analysis
- Shen et al. (2004) developed a practical and economical process for synthesizing 2,3-disubstituted indole compounds, which includes the synthesis of 2-Bromo-3-chloroaniline with high regioselectivity using palladium-catalyzed indolization (Shen et al., 2004).
- Liu et al. (2012) described an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions involving 2-Bromo-3-chloroaniline (Liu et al., 2012).
Molecular Structure Analysis
- Zhao Fei-wen (2009) conducted a study on the crystal structure of a Schiff base derived from 2-Bromo-3-chloroaniline, providing insights into its molecular geometry (Zhao Fei-wen, 2009).
Chemical Reactions and Properties
- The work by Willett (2001) involved the bromination of 3-Chloroaniline, which is closely related to 2-Bromo-3-chloroaniline, showcasing the reactions and properties of such compounds (Willett, 2001).
- Bedford and Betham (2006) demonstrated the production of N-H carbazoles from 2-chloroanilines, including 2-Bromo-3-chloroaniline, via amination and C-H activation (Bedford & Betham, 2006).
Physical Properties Analysis
- The study by Søvik et al. (1984) on 2-bromo-3-chloro-1-propene provides insight into the physical properties of halogenated compounds, which can be extrapolated to understand similar properties in 2-Bromo-3-chloroaniline (Søvik et al., 1984).
Chemical Properties Analysis
- Research by Xu et al. (2003) on semiconducting perovskites, which include bromo and chloro compounds, gives an understanding of the chemical properties relevant to 2-Bromo-3-chloroaniline (Xu et al., 2003).
Scientific Research Applications
Synthesis of Novel Compounds and Complexes : 2-Bromo-3-chloroaniline and its derivatives are used in the synthesis of novel compounds and complexes, such as in the formation of brominated anilinium cations and novel copper(I) bromide lattices, which are of interest in inorganic chemistry (Willett, 2001).
Synthesis of Indoles : It plays a role in the first regioselective palladium-catalyzed indolization of 2-bromoanilines with internal alkynes, providing a new approach to synthesizing 2,3-disubstituted indole compounds (Shen et al., 2004).
Application in Organic Electronics : Derivatives of 2-Bromo-3-chloroaniline are used in the synthesis of conducting polymers, which have potential applications in the field of organic electronics (Gök et al., 2004).
Environmental and Toxicological Studies : Its derivatives are studied for their environmental impact and toxicity. For instance, the degradation of chloroanilines in chemical wastewater and their potential as environmental contaminants have been a subject of research (Wang & Wang, 2021).
Pharmaceutical Research : Compounds derived from 2-Bromo-3-chloroaniline are investigated for their potential applications in pharmaceutical research, including the synthesis of specific types of heterocycles (Tsvelikhovsky & Buchwald, 2010).
Analytical Chemistry : It is used in the study of voltammetric determination techniques in analytical chemistry, aiding in the development of methods for detecting chloroanilines in mixtures (Hart et al., 1981).
Safety And Hazards
2-Bromo-3-chloroaniline is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-bromo-3-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMLFBYFNAPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474294 | |
Record name | 2-bromo-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloroaniline | |
CAS RN |
96558-73-5 | |
Record name | 2-bromo-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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